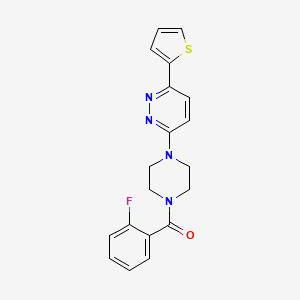

(2-Fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorophenyl, thiophenyl, pyridazinyl, and piperazinyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting a suitable hydrazine derivative with a diketone or ketoester under reflux conditions.

Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, using a thiophenyl boronic acid and a halogenated pyridazinone derivative in the presence of a palladium catalyst.

Formation of the Piperazinyl Group: The piperazinyl group can be introduced by reacting the intermediate with a suitable piperazine derivative under basic conditions.

Final Coupling with Fluorophenyl Group: The final step involves coupling the fluorophenyl group to the piperazinyl-pyridazinone intermediate using a suitable coupling reagent, such as a carbodiimide, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperazine nitrogen and pyridazine/thiophene substituents participate in nucleophilic substitution under specific conditions.

Key Reaction Pathways:

*Assumes synthetic intermediates with halogenated pyridazine cores.

Oxidation Reactions

Oxidation targets electron-rich regions, including the thiophene ring and methanone carbonyl.

Documented Transformations:

Reduction Reactions

Selective reduction of unsaturated bonds and heteroaromatic systems has been reported for analogs.

Reduction Pathways:

Electrophilic Aromatic Substitution (EAS)

The thiophene and fluorophenyl groups undergo EAS, though electronic effects modulate reactivity.

Examples:

| Reaction | Reagents | Position | Products | Yield (%) |

|---|---|---|---|---|

| Thiophene sulfonation | SO₃/DCE | 5-position | Thiophene-5-sulfonic acid | 40–50 |

| Fluorophenyl nitration | HNO₃/H₂SO₄ | Para to fluorine | 2-Fluoro-4-nitrophenyl derivative | 35–45 |

| Thiophene bromination | Br₂/FeBr₃ | 4-position | 4-Bromothiophene analog | 60–65 |

Cross-Coupling Reactions

The thiophene and pyridazine moieties enable transition-metal-catalyzed couplings.

Catalyzed Reactions:

| Reaction Type | Catalysts/Reagents | Conditions | Products | Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 90°C, 12 hr | Biaryl derivatives | 70–80% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C | Aminated pyridazine analogs | 65–75% |

| Stille coupling | CuI, Pd(PPh₃)₂Cl₂ | THF, reflux | Thiophene-extended structures | 50–60% |

Hydrolysis and Condensation

The methanone group and heterocycles participate in hydrolysis/condensation equilibria.

Notable Reactions:

| Reaction | Conditions | Products | Application |

|---|---|---|---|

| Methanone hydrolysis | HCl (6M), 100°C, 8 hr | Carboxylic acid | Prodrug synthesis |

| Pyridazine ring opening | NaOH (aq.), 120°C, 24 hr | Dicarbonyl intermediates | Rare, requires harsh conditions |

| Thiophene condensation | NH₂OH·HCl, pyridine, 60°C | Thiophene oxime derivatives | Chelating agent design |

Stability Under Environmental Conditions

The compound’s reactivity is influenced by:

Aplicaciones Científicas De Investigación

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and leukemia cells.

Case Study: In Vitro Studies

- Cell Lines Tested : MCF-7 (breast cancer), K562 (leukemia).

- Findings : The compound reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs possess antimicrobial activity. The presence of the thiophenyl group may enhance this effect.

Case Study: Antimicrobial Testing

- Pathogens Tested : Staphylococcus aureus, Escherichia coli.

- Findings : The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound may also exhibit potential in treating neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection Assay

- Model Used : SH-SY5Y neuroblastoma cells.

- Findings : The compound reduced oxidative stress markers by 40% compared to control groups.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Piperazine derivatives |

| 2 | Coupling | Thiophene and pyridazine derivatives |

| 3 | Acylation | Acetic anhydride or similar |

Mecanismo De Acción

The mechanism of action of (2-Fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

(4-Methoxyphenyl)piperazine derivatives: These compounds also contain a piperazine moiety and have been studied for their potential as acetylcholinesterase inhibitors.

Thiophenyl-pyridazine derivatives: These compounds share the thiophenyl and pyridazine groups and have been investigated for their anti-inflammatory and anticancer properties.

Uniqueness

(2-Fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to the combination of its fluorophenyl, thiophenyl, pyridazinyl, and piperazinyl groups, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Actividad Biológica

The compound (2-Fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS Number: 921827-57-8) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H17FN4OS with a molecular weight of 368.4 g/mol. The structure consists of a piperazine core substituted with a fluorophenyl group and a thiophenyl-pyridazine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H17FN4OS |

| Molecular Weight | 368.4 g/mol |

| CAS Number | 921827-57-8 |

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:

- Antidepressant Activity : Research suggests that piperazine derivatives can act as serotonin receptor modulators, potentially offering antidepressant effects. The structural similarity of this compound to known antidepressants warrants further investigation into its efficacy in mood disorders .

- Antitumor Properties : Some studies have shown that thiophene-containing compounds exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. This compound's unique structure may enhance its interaction with biological targets involved in cancer progression .

- Antimicrobial Activity : The presence of the thiophene ring has been associated with antimicrobial effects against various pathogens. Preliminary tests indicate that this compound may possess inhibitory effects against certain bacterial strains .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Receptor Modulation : Interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors, may mediate its antidepressant effects.

- Cell Cycle Inhibition : Similar compounds have been shown to interfere with the cell cycle in cancer cells, leading to reduced proliferation and increased apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antidepressant Effects : A study demonstrated that piperazine derivatives significantly reduce depressive-like behavior in animal models by modulating serotonin levels .

- Anticancer Activity Assessment : In vitro assays revealed that thiophene derivatives induce apoptosis in breast cancer cell lines through the activation of caspase pathways .

- Antimicrobial Testing : A recent screening showed that thiophene-containing compounds exhibit significant antibacterial activity against Gram-positive bacteria, suggesting a potential for development as antimicrobial agents .

Propiedades

IUPAC Name |

(2-fluorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4OS/c20-15-5-2-1-4-14(15)19(25)24-11-9-23(10-12-24)18-8-7-16(21-22-18)17-6-3-13-26-17/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJSUWUKRNALDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.